molecular formula C18H21NO6 B12146402 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B12146402
M. Wt: 347.4 g/mol
InChI Key: BFIYGDJNFMFXFU-UHFFFAOYSA-N
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Description

Chemical Name: 4-({[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid IUPAC Name: 4-[[2-(4-Propyl-2-oxo-2H-chromen-7-yl)oxyacetyl]amino]butanoic acid Molecular Formula: C₁₈H₂₁NO₆ Molecular Weight: 347.36 g/mol Structural Features:

  • Core structure: A 2H-chromen-2-one (coumarin) backbone substituted with a propyl group at position 4.
  • Functional groups: A 7-oxyacetyl linker connected to a butanoic acid moiety via an amide bond.

This compound belongs to the coumarin derivatives, a class known for diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties. The propyl substituent at position 4 and the butanoic acid tail may influence its solubility, pharmacokinetics, and target specificity .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-2-4-12-9-18(23)25-15-10-13(6-7-14(12)15)24-11-16(20)19-8-3-5-17(21)22/h6-7,9-10H,2-5,8,11H2,1H3,(H,19,20)(H,21,22)

InChI Key

BFIYGDJNFMFXFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Mechanism of Action

The mechanism of action of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as the butanoic acid backbone, heterocyclic cores, or substituted alkyl chains. Key differences lie in substituents, heteroatoms, and pharmacological profiles.

Table 1: Comparative Analysis of Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications/Notes
Target Compound C₁₈H₂₁NO₆ 347.36 4-propyl coumarin, 7-oxyacetyl, butanoic acid Research chemical; fluorescence potential
4-Butyl Coumarin Analog (CAS 859114-38-8) C₁₉H₂₃NO₆ 361.39 4-butyl coumarin, 7-oxyacetyl, butanoic acid Enhanced lipophilicity vs. propyl analog
USP Bendamustine Related Compound D () C₁₄H₁₈ClN₃O₂ 295.77 Benzimidazole core, chloroethylamino group Anticancer agent; DNA alkylation mechanism
Arbaclofen Placarbil (CAS 847353-30-4) C₁₉H₂₆ClNO₆ 399.90 Chlorophenyl, esterified pro-drug GABA-B agonist; treats spasticity/GERD
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic Acid (CAS 1031281-07-8) C₁₅H₁₄BrNO₃S 368.25 Bromophenyl, thienylmethylamino group Unspecified biological activity

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Halogenated Derivatives : Compounds like Bendamustine analogs (chloroethyl) and the bromophenyl derivative introduce halogen atoms, which enhance electrophilicity and metabolic stability but may increase toxicity risks.
Core Heterocycle Impact
  • Coumarin vs. Benzimidazole : The target compound’s coumarin core is associated with fluorescence and antioxidant activity, whereas Bendamustine’s benzimidazole core facilitates DNA intercalation and alkylation, making it cytotoxic.
Pharmacological Implications
  • Butanoic Acid Role: The terminal carboxylic acid in all compounds enhances water solubility and enables salt formation, critical for oral bioavailability. In Arbaclofen Placarbil, esterification masks the acid, improving CNS penetration as a pro-drug.
  • Coumarin-Specific Applications : The target compound’s coumarin backbone suggests utility in fluorescence-based assays or photodynamic therapy, unlike the Bendamustine analogs’ focus on oncology.

Biological Activity

4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic compound belonging to the class of chromen derivatives, characterized by its unique structure which includes a chromen ring system, a propyl group, and an amino acid moiety. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular Formula C22H27NO6
Molecular Weight 401.5 g/mol
IUPAC Name 4-[[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid
InChI Key HVHOUBUTSQGNJT-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds in the chromen family exhibit a range of biological activities, including:

  • Antimicrobial Properties : Chromen derivatives have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase, crucial for DNA replication.
  • Anticancer Activity : Studies have highlighted that chromen analogs can induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and caspase activation, leading to cell cycle arrest .
  • Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to reduce inflammation markers and could serve as potential therapeutic agents in inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that chromen derivatives may inhibit cholinesterase enzymes, which are involved in neurodegenerative diseases like Alzheimer's, thus offering potential neuroprotective benefits .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases.
  • Induction of Apoptosis : Through pathways involving caspases and mitochondrial dysfunction, it can trigger programmed cell death in malignant cells .

Case Studies

Several studies have focused on the biological effects of chromen derivatives:

  • Anticancer Study : A study by Anthony et al. (2007) demonstrated that specific chromen analogs induce apoptosis in cancer cells by interacting with tubulin, leading to G2/M phase arrest and subsequent cell death.
  • Antimicrobial Efficacy : Research conducted by Suvarna et al. (2017) highlighted the antimicrobial properties of various chromen derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents.
  • Neuroprotective Research : A study published in Frontiers in Chemistry (2020) evaluated the dual inhibitory effects of chromene-based compounds against AChE and butyrylcholinesterase (BChE), suggesting their relevance in treating cognitive disorders .

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